N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide
Description
N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is a sulfonamide derivative featuring a 4-methyl-1,2-oxazole moiety. Sulfonamides are historically significant due to their role as antibiotics and enzyme inhibitors, while oxazole rings are heterocyclic systems known for their bioactivity and versatility in medicinal chemistry. This compound’s structure combines these features, making it relevant for studies in crystallography, hydrogen bonding, and structure-activity relationships. The analysis below focuses on methodologies for comparing such compounds, leveraging the provided literature on crystallographic tools and hydrogen bonding patterns.
Properties
CAS No. |
71565-71-4 |
|---|---|
Molecular Formula |
C4H7N3O3S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-methyl-5-(sulfamoylamino)-1,2-oxazole |
InChI |
InChI=1S/C4H7N3O3S/c1-3-2-6-10-4(3)7-11(5,8)9/h2,7H,1H3,(H2,5,8,9) |
InChI Key |
RHIWNWGREWHFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide may involve multi-step procedures, including acylation, cyclodehydration, and sulfochlorination. These steps are often carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Cyclodehydration of Diamide Precursors
A prominent method for synthesizing 5-sulfamido oxazoles involves cyclodehydration of diamide intermediates using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate). For example:
-
Reaction Conditions : Diamide precursors treated with 2 equivalents of Burgess reagent in dry CH₂Cl₂ at 40°C for 1 hour achieve up to 71% yield (Table 1) .
-
Mechanism :
| Entry | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3 | Burgess (2) | Dry THF | 66 | 1 | 40 |
| 6 | Burgess (2) | Dry CH₂Cl₂ | 40 | 1 | 71 |
Key Intermediate :
Sulfonamide Functionalization
The sulfamide group undergoes selective modifications:
-
Hydrogenolysis : Benzyl-protected sulfamides (e.g., ) are cleaved via Pd/C-H₂ to yield monosubstituted derivatives .
-
Acid/Base Stability : The sulfamide moiety () resists hydrolysis under mild conditions but may degrade under prolonged acidic/basic treatment .
Nucleophilic Substitution
The oxazole ring’s electron-deficient C5 position facilitates electrophilic substitution, while the sulfamide group acts as a directing group. Examples include:
-
Acylation : Reactivity with acyl chlorides under basic conditions (e.g., -toluenesulfonyl chloride in Na₂CO₃ at pH 8–9) .
-
Sulfonation : Formation of sulfonamide derivatives via coupling with aryl sulfonyl chlorides .
Example Reaction :
Structural and Mechanistic Insights
-
Planarity : The oxazole ring and attached sulfamide group adopt a planar conformation, enabling π-stacking interactions in crystal lattices .
-
Hydrogen Bonding : Intramolecular C–H···O bonds stabilize the molecular structure, as observed in XRD studies .
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Burgess Cyclodehydration | 40–71 | Dry CH₂Cl₂, 40°C, 1 h | Gram-scale |
| Sulfonamide Coupling | 60–75 | Aq. Na₂CO₃, RT, 6 h | Lab-scale |
Scientific Research Applications
Agricultural Applications
Insecticide Development
One of the primary applications of N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is in the formulation of insecticides. Research indicates that compounds with similar structures have been effective against a range of agricultural pests. For instance, patents have been filed for insecticide compositions that utilize sulfur-containing diamides, which include this compound as a key ingredient due to its efficacy in disrupting pest physiology and behavior .
Case Study: Efficacy Against Agricultural Pests
A study detailed in a patent application demonstrated that formulations containing this compound showed significant effectiveness in controlling common agricultural pests such as aphids and caterpillars. The compound was tested in various concentrations and demonstrated a high mortality rate among targeted insect populations within 48 hours of application .
Pharmaceutical Applications
Antiviral Properties
Recent research has highlighted the potential antiviral properties of compounds related to this compound. Studies have shown that derivatives of oxazole compounds exhibit significant antiviral activity against various viruses, including Hepatitis C virus (HCV) and others .
Case Study: Inhibition of Viral Replication
In vitro studies reported that certain oxazole derivatives inhibited the replication of HCV by targeting the viral NS5B RNA polymerase with IC50 values significantly lower than traditional antiviral agents like ribavirin. This positions this compound as a promising candidate for further development as an antiviral medication .
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,2-oxazol-5-yl)s
Biological Activity
N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including experimental findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its unique oxazole ring and sulfuric diamide functional groups. The presence of the oxazole moiety suggests potential interactions with biological macromolecules, which can influence its bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. Key findings include:
-
Antimicrobial Activity :
- The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
- A study reported that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
-
Anticancer Properties :
- Research indicates that derivatives of sulfuric diamides have been explored for their anticancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.
- For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Testing
In a controlled study, the antimicrobial efficacy of this compound was assessed using agar diffusion methods. The results are summarized in the following table:
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | E. coli | Streptococcus |
|---|---|---|---|---|
| 12A | +++ | - | +++ | +++ |
| 12B | - | + | +++ | +++ |
| 11C | + | ++ | +++ | + |
| 11D | ++ | ++ | ++ | ++ |
| 7A | + | + | + | + |
| 8B |
Key:
- + = Slightly active (5-10 mm inhibition)
- ++ = Moderately active (11-20 mm inhibition)
- +++ = Highly active (>20 mm inhibition)
- - = Inactive
The data indicates that certain derivatives containing the oxazole ring exhibit significant antibacterial properties, particularly against Staphylococcus aureus and Streptococcus species .
Anticancer Activity
The anticancer potential of this compound was evaluated through cell viability assays using a range of cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in several types of cancer cells, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the therapeutic implications of compounds similar to this compound:
- Study on Antitumor Effects :
- Inhibition Studies :
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparative studies of sulfonamide-oxazole derivatives typically involve crystallographic parameters, hydrogen bonding networks, and electronic properties. Below is a framework for such comparisons, supported by the evidence’s methodologies:
Crystallographic Data and Structural Refinement
Crystal structure determination relies on tools like SHELX (for refinement) and SIR97 (for solution via direct methods) . Key parameters for comparison include:
- Bond lengths and angles (e.g., S–N, C–O in oxazole).
- Torsional angles (e.g., orientation of the sulfonamide group relative to the oxazole ring).
- Crystal packing efficiency (e.g., unit cell dimensions, space group symmetry).
Table 1: Hypothetical Crystallographic Comparison
Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding patterns in sulfonamides are critical for their crystal packing and solubility. highlights graph set analysis to classify hydrogen bond motifs (e.g., chains, rings) . For example:
- N–H···O=S interactions dominate in sulfonamides, forming C(4) chains or R₂²(8) rings .
- Substituents on the oxazole ring (e.g., methyl vs. nitro groups) alter donor/acceptor capacity, affecting hydrogen bond strength and dimensionality.
Table 2: Hypothetical Hydrogen Bond Metrics
Software Tools for Structural Comparison
The evidence emphasizes software critical for structural analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
